1-(5-Carboxypentyl)-2-(5-(1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, potassium salt

Description

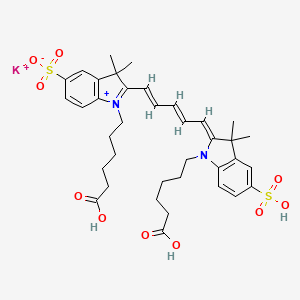

This compound is a potassium salt of a sulfonated indolium-based cyanine dye. Its structure features two indole moieties linked via a pentadienyl bridge, with carboxypentyl and sulfonate substituents enhancing solubility and reactivity. The potassium counterion stabilizes the sulfonate groups, improving water solubility and biocompatibility, making it suitable for biological applications such as fluorescent labeling . The compound’s extended conjugation system allows absorption and emission in the far-red/near-infrared range (~650–670 nm), minimizing background interference in imaging .

Properties

Molecular Formula |

C37H46KN2O10S2+ |

|---|---|

Molecular Weight |

782.0 g/mol |

IUPAC Name |

potassium;1-(5-carboxypentyl)-2-[(1E,3E,5Z)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate |

InChI |

InChI=1S/C37H46N2O10S2.K/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43;/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1 |

InChI Key |

SYPLZDLIQRWUCY-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C.[K+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Carboxypentyl)-2-(5-(1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, potassium salt typically involves multiple steps. The process begins with the preparation of the indoline derivative, followed by the introduction of the carboxypentyl and sulfonate groups. The final step involves the formation of the indolium salt. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization, filtration, and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-Carboxypentyl)-2-(5-(1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, potassium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-(5-Carboxypentyl)-2-(5-(1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, potassium salt has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Carboxypentyl)-2-(5-(1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, potassium salt involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through various pathways, leading to changes in cellular processes or biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among related indolium/cyanine dyes include substituent groups, counterions, and conjugation systems. Below is a comparative analysis:

Key Observations:

Counterion Impact : The potassium salt (target compound) exhibits superior water solubility compared to chloride salts (e.g., ) due to stronger ionic interactions with sulfonate groups .

Spectral Shifts : Benzo[e]indolium derivatives (e.g., Cy5.5) exhibit red-shifted emission (~694 nm) versus indolium-based dyes (~670 nm) due to extended conjugation .

Biofunctionality: Carboxypentyl groups enable covalent conjugation to biomolecules (e.g., antibodies), while sulfonate groups reduce nonspecific binding .

Research Findings

Photostability : The target compound’s dimethyl indolium groups enhance photostability by reducing oxidation, critical for long-term imaging in neurons and cardiomyocytes .

Toxicity : Potassium salts show lower cellular toxicity compared to bromide or chloride salts, as potassium ions are naturally regulated in biological systems .

Biodistribution : In vivo studies of Cy5.5 analogs demonstrate rapid renal clearance, attributed to sulfonate groups preventing aggregation in blood plasma .

Biological Activity

The compound 1-(5-Carboxypentyl)-2-(5-(1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, potassium salt is a complex organic molecule belonging to the class of indole derivatives. This compound exhibits significant biological activity that has been explored in various studies. This article aims to summarize the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for the compound is , with a molecular weight of approximately 656.81 g/mol. The structure includes multiple functional groups such as carboxylic acids and sulfonates, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C33H40N2O8S2 |

| Molecular Weight | 656.81 g/mol |

| CAS Number | 146368-11-8 |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its interaction with cellular components that regulate various signaling pathways. Research indicates that it may inhibit specific kinases involved in cell proliferation and survival, particularly in cancer cells.

Key Mechanisms:

- Inhibition of Kinase Activity : The compound has shown potential in inhibiting mitotic kinesins like HSET (KIFC1), which are essential for proper spindle formation during mitosis. This inhibition can lead to multipolar spindle formation and subsequent cell death in cancer cells that rely on these pathways for survival .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and other pro-apoptotic factors .

- Cell Cycle Arrest : By disrupting normal mitotic processes, the compound can induce cell cycle arrest, preventing cancer cells from dividing and proliferating .

Biological Activity Studies

Several studies have been conducted to evaluate the biological effects of this compound:

Case Study 1: Cancer Cell Lines

In a study involving various cancer cell lines, treatment with the compound resulted in significant inhibition of cell growth. The IC50 values for different cell lines were determined using MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| DLD1 (Colon Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| MCF7 (Breast Cancer) | 10 |

The results indicated that the compound was particularly effective against MCF7 cells, suggesting selective toxicity towards certain cancer types.

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound could induce multipolar mitoses in centrosome-amplified cells treated with dihydro-cytochalasin B. This was evidenced by increased multipolarity observed under microscopy:

| Treatment Condition | Multipolar Mitosis (%) |

|---|---|

| Control | 10 |

| Compound Treatment (15 µM) | 35 |

This data supports the hypothesis that the compound disrupts normal mitotic spindle formation, leading to aberrant cell division.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.